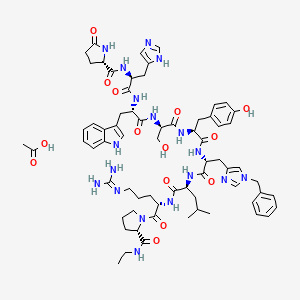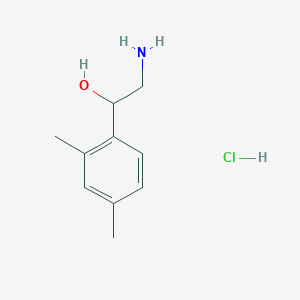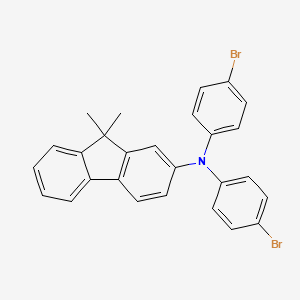
(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate is a synthetic analogue of the naturally occurring hormone Luteinizing Hormone-Releasing Hormone (LHRH) that plays a crucial role in the regulation of the reproductive system. This peptide hormone has been extensively studied for its potential therapeutic applications in various fields of research, including cancer treatment, fertility control, and hormone therapy.
Mechanism of Action
(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate Acetate works by binding to (Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate receptors on the surface of cells that produce sex hormones, such as the pituitary gland and the gonads. This binding leads to the activation of a signaling pathway that ultimately results in the inhibition of the production and release of sex hormones.
Biochemical and Physiological Effects:
The use of (Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate Acetate has been shown to have several biochemical and physiological effects. These include the inhibition of sex hormone production, the suppression of ovulation, and the reduction of testosterone levels in men. Additionally, this peptide hormone has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate Acetate in lab experiments is its high specificity for (Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate receptors. This specificity allows for targeted inhibition of sex hormone production, which can be useful in studying the role of sex hormones in various physiological processes. However, one limitation of using this peptide hormone is its short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for research on (Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate Acetate. These include the development of novel analogues with improved pharmacokinetic properties, the investigation of its potential applications in the treatment of autoimmune disorders, and the exploration of its role in regulating other physiological processes beyond the reproductive system. Additionally, further studies are needed to fully understand the mechanisms of action of this peptide hormone and its potential applications in cancer treatment and fertility control.
Synthesis Methods
The synthesis of (Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate Acetate involves the use of solid-phase peptide synthesis (SPPS) technique. The process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is then cleaved from the solid support, and the final product is purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate Acetate has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including prostate, breast, and ovarian cancer cells. This peptide hormone works by binding to (Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate receptors on cancer cells, leading to a decrease in the production of sex hormones that promote cancer growth.
properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N18O12.C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54+,55-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAUGAMNPZHEOJ-HNANYUAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H90N18O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Gly10,D-Ser4,D-His(Bzl)6,Pro-NHEt9)-LHRH Acetate | |
CAS RN |
134053-51-3 |
Source


|
| Record name | 134053-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(7-Nitro-benzo[2,1,3]oxadiazol-4-ylamino)-hexanoyl-Arg-Pro-Lys-Pro-Leu-Ala-Nva-Trp-Lys((7-dimethylaminocoumarin-4-yl)-acetyl)-NH2](/img/structure/B1496265.png)
![2-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(R)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B1496269.png)


![3-amino-1-[5,6-dihydro-5,6-d2-3-(trifluoromethyl)-1,2,4-triazolo[4,3-alpha]pyrazin-7(8H)-yl-5,6-d2]-4-(2,4,5-trifluorophenyl)-1-butanone,monohydrochloride](/img/structure/B1496279.png)



![N-[6-[[2-(4-Aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B1496286.png)
